molecular formula C11H13N3OS B1369179 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915923-06-7

5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B1369179
CAS No.: 915923-06-7
M. Wt: 235.31 g/mol
InChI Key: PMBYIFQKPOWPDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-methylphenol with ethylene oxide to form 3-methylphenoxyethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, leading to the modulation of biochemical pathways . This compound can inhibit the growth of microorganisms by interfering with their metabolic processes .

Biological Activity

5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C11H13N3OS
  • Molar Mass : 235.31 g/mol
  • CAS Number : 915923-06-7

Antimicrobial Properties

  • Mechanism of Action : The 1,3,4-thiadiazole ring system is known to exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of the phenoxyethyl group in this compound enhances its interaction with microbial targets.
  • Research Findings :
    • In studies involving derivatives of 1,3,4-thiadiazole, compounds with similar structures have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • A derivative with a similar scaffold demonstrated minimum inhibitory concentrations (MICs) as low as 31.25 μg/mL against E. coli, outperforming standard antibiotics like ofloxacin .
CompoundTarget BacteriaMIC (μg/mL)Reference
This compoundE. coli31.25
Similar Thiadiazole DerivativeS. aureus62.5

Anticancer Activity

  • Cell Viability and Apoptosis : Recent studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). These compounds often lead to increased apoptotic cell populations when treated over extended periods .
  • Specific Findings :
    • The compound's anticancer potential was evaluated using the MTS assay, revealing a significant reduction in cell viability at concentrations ranging from 6.25 to 400 μM.
    • Notably, some derivatives exhibited IC50 values as low as 2.44 µM against LoVo cells after a 48-hour incubation period .
CompoundCell LineIC50 (µM)Reference
This compoundLoVo2.44
Other Thiadiazole DerivativesMCF-723.29

Case Studies and Research Insights

Several studies have explored the broad spectrum of biological activities associated with thiadiazole derivatives:

  • Antimicrobial Studies : A comparative analysis showed that compounds with halogen substitutions on their phenyl rings exhibited enhanced antibacterial properties against Gram-positive bacteria while maintaining antifungal efficacy against strains like Candida albicans and Aspergillus niger .
  • Cytotoxicity Assessments : In vivo studies using Daphnia magna indicated low toxicity levels for certain derivatives while demonstrating significant anticancer effects . This suggests a favorable therapeutic index for further drug development.

Properties

IUPAC Name

5-[2-(3-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8-3-2-4-9(7-8)15-6-5-10-13-14-11(12)16-10/h2-4,7H,5-6H2,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBYIFQKPOWPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589701
Record name 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915923-06-7
Record name 5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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